Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate
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Overview
Description
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate is an organic compound with the molecular formula C13H16O3S. This compound features a cyclopropylthio group attached to a phenyl ring, which is further connected to an ethyl 2-hydroxyacetate moiety. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate typically involves the esterification of 2-hydroxyacetic acid with ethanol in the presence of an acid catalyst. The cyclopropylthio group is introduced via a nucleophilic substitution reaction, where a cyclopropylthiol reacts with a halogenated phenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate.
Reduction: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyethanol.
Substitution: Ethyl 2-(4-(cyclopropylthio)-3-nitrophenyl)-2-hydroxyacetate.
Scientific Research Applications
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylthio group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methylthio)phenyl)-2-hydroxyacetate
- Ethyl 2-(4-(ethylthio)phenyl)-2-hydroxyacetate
- Ethyl 2-(4-(propylthio)phenyl)-2-hydroxyacetate
Uniqueness
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate is unique due to the presence of the cyclopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H16O3S |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
ethyl 2-(4-cyclopropylsulfanylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C13H16O3S/c1-2-16-13(15)12(14)9-3-5-10(6-4-9)17-11-7-8-11/h3-6,11-12,14H,2,7-8H2,1H3 |
InChI Key |
WXJBRXWALPMCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)SC2CC2)O |
Origin of Product |
United States |
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